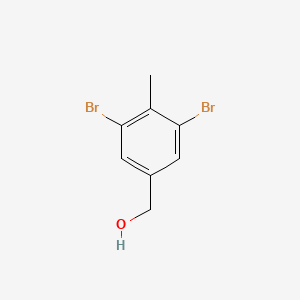
(3,5-Dibromo-4-methylphenyl)methanol
Vue d'ensemble
Description
(3,5-Dibromo-4-methylphenyl)methanol: is an organic compound characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a methanol group
Synthetic Routes and Reaction Conditions:
Bromination of 4-Methylphenol: The compound can be synthesized by the bromination of 4-methylphenol using bromine in the presence of a catalyst such as ferric bromide (FeBr3).
Reduction of 3,5-Dibromo-4-methylbenzaldehyde: Another method involves the reduction of 3,5-dibromo-4-methylbenzaldehyde using reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
(3,5-Dibromo-4-methylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 3,5-dibromo-4-methylbenzaldehyde using oxidizing agents like chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound to 3,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH), to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), aqueous conditions.
Major Products Formed:
3,5-Dibromo-4-methylbenzaldehyde (from oxidation).
3,5-Dibromo-4-methylbenzyl alcohol (from reduction).
Various substituted derivatives (from nucleophilic substitution).
Applications De Recherche Scientifique
(3,5-Dibromo-4-methylphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
(3,5-Dibromo-4-methylphenyl)methanol: can be compared with other similar compounds such as (3,5-Dibromophenyl)methanol and (3,5-Dibromo-4-methoxyphenyl)methanol . These compounds differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the methoxy group in (3,5-Dibromo-4-methoxyphenyl)methanol , for instance, can influence its solubility and binding affinity in biological systems.
Comparaison Avec Des Composés Similaires
(3,5-Dibromophenyl)methanol
(3,5-Dibromo-4-methoxyphenyl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(3,5-dibromo-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGYASYCYJUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

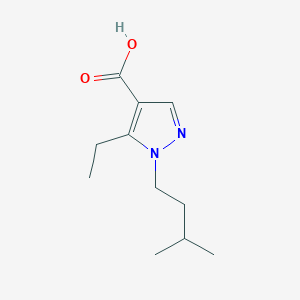
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
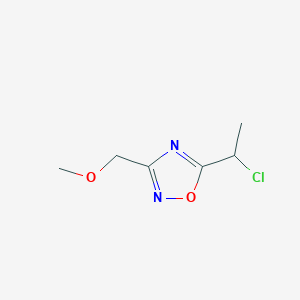

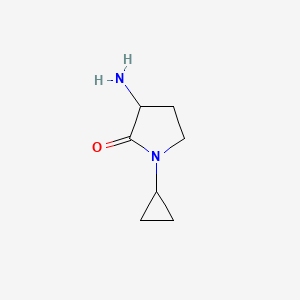
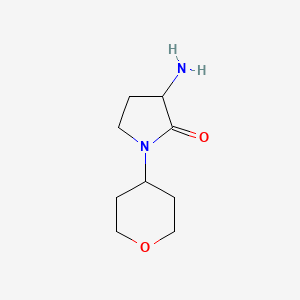
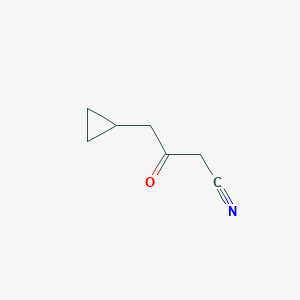

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

